a-Bag Cell Peptide (1-7)

Electrophysiology Neuropeptide pharmacology Aplysia neuroscience

α-Bag Cell Peptide (1-7) (α-BCP (1-7), CAS 87549-54-0) is a seven-amino acid NH₂-terminal fragment of the α-bag cell peptide prohormone, derived from the bag cell neurons of the marine mollusk Aplysia californica. The peptide sequence is Ala-Pro-Arg-Leu-Arg-Phe-Tyr (APRLRFY) with a molecular weight of 922.09 Da and molecular formula C₄₄H₆₇N₁₃O₉.

Molecular Formula C44H67N13O9
Molecular Weight 922.1 g/mol
Cat. No. B12391480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-Bag Cell Peptide (1-7)
Molecular FormulaC44H67N13O9
Molecular Weight922.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N
InChIInChI=1S/C44H67N13O9/c1-25(2)22-32(54-37(60)31(13-8-20-51-44(48)49)53-40(63)35-14-9-21-57(35)41(64)26(3)45)38(61)52-30(12-7-19-50-43(46)47)36(59)55-33(23-27-10-5-4-6-11-27)39(62)56-34(42(65)66)24-28-15-17-29(58)18-16-28/h4-6,10-11,15-18,25-26,30-35,58H,7-9,12-14,19-24,45H2,1-3H3,(H,52,61)(H,53,63)(H,54,60)(H,55,59)(H,56,62)(H,65,66)(H4,46,47,50)(H4,48,49,51)/t26-,30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyNXTLZAZOGADWPA-OLPQHFNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

α-Bag Cell Peptide (1-7) Procurement Guide: Neuropeptide Fragment for Electrophysiological Research


α-Bag Cell Peptide (1-7) (α-BCP (1-7), CAS 87549-54-0) is a seven-amino acid NH₂-terminal fragment of the α-bag cell peptide prohormone, derived from the bag cell neurons of the marine mollusk Aplysia californica [1]. The peptide sequence is Ala-Pro-Arg-Leu-Arg-Phe-Tyr (APRLRFY) with a molecular weight of 922.09 Da and molecular formula C₄₄H₆₇N₁₃O₉ [2]. As a member of the molluscan egg-laying hormone (ELH) family, α-BCP (1-7) functions as a neurotransmitter that mediates inhibition of left upper quadrant (LUQ) neurons and modulation of bag cell depolarization [3].

α-Bag Cell Peptide (1-7) Selectivity: Why Substitution with α-BCP (1-8) or α-BCP (1-9) Yields Erroneous Electrophysiological Results


Generic substitution among α-bag cell peptide fragments is scientifically unsound due to order-of-magnitude differences in electrophysiological potency on LUQ neurons. The three neuroactive forms—α-BCP (1-7), α-BCP (1-8), and α-BCP (1-9)—are enzymatically cleaved from the same prohormone yet exhibit distinct potency profiles, with α-BCP (1-8) being 30-fold more potent than α-BCP (1-9) and α-BCP (1-7) being 10-fold more potent than the full-length nonapeptide [1]. Furthermore, the Phe⁶-Tyr⁷ dipeptide sequence is both necessary and sufficient for inhibitory activity, meaning that truncated fragments lacking these residues are completely inactive [2]. These quantitative differences directly impact experimental reproducibility and data interpretation in electrophysiological assays, rendering fragment interchange scientifically invalid.

α-Bag Cell Peptide (1-7) Quantitative Differentiation: Head-to-Head Electrophysiological Potency Data


α-Bag Cell Peptide (1-7) Exhibits 10-Fold Greater Potency Than α-BCP (1-9) in LUQ Neuron Inhibition Assays

In direct comparative electrophysiological recordings from left upper quadrant (LUQ) neurons in the isolated abdominal ganglion of Aplysia californica, α-BCP (1-7) demonstrates a relative potency of 10, compared to a relative potency of 1 for α-BCP (1-9), when applied via arterial perfusion in artificial seawater [1]. The three peptides—α-BCP (1-7), α-BCP (1-8), and α-BCP (1-9)—inhibit LUQ neurons at relative potencies of 10:30:1, respectively, establishing a clear quantitative hierarchy [1].

Electrophysiology Neuropeptide pharmacology Aplysia neuroscience

α-Bag Cell Peptide (1-7) Activity Depends on Intact Phe⁶-Tyr⁷ Motif, Distinguishing It from Truncated Inactive Fragments

Structure-activity relationship studies using intracellular recordings from LUQ neurons in isolated abdominal ganglia of Aplysia demonstrate that the Phe⁶-Tyr⁷ sequence is both necessary and sufficient for inhibitory activity [1]. α-BCP (1-7), which contains the intact Phe⁶-Tyr⁷ motif, produces robust inhibition of LUQ neurons, whereas α-BCP (1-6), which lacks the Tyr⁷ residue, is completely inactive [1]. This finding was established by testing α-BCP (1-9) and 15 of its fragments, including α-BCP (1-6), α-BCP (1-7), α-BCP (6-9), and α-BCP (7-9) [1].

Structure-activity relationship Peptidase inactivation Neuropeptide pharmacology

α-Bag Cell Peptide (1-7) Exhibits Intermediate Potency and Shorter Time Course Compared to ELH-Mediated Excitation

In comparative studies using isolated abdominal ganglia of Aplysia arterially perfused with peptides, α-BCP (1-7) and other α-BCP fragments exhibit a more rapid onset and shorter time course of inhibitory action compared to the prolonged excitatory actions of egg-laying hormone (ELH), a co-released 36-amino acid peptide from the same prohormone [1]. Additionally, α-BCP is rapidly inactivated after release, as evidenced by the lack of detectable α-BCP or inhibitory activity in releasate collected without protease inhibitors, whereas α-BCP (1-9) may be activated by carboxypeptidase cleavage to yield α-BCP (1-8) and α-BCP (1-7), which are 30-fold and 10-fold more potent, respectively, than the parent nonapeptide [1].

Neurotransmitter kinetics Peptide inactivation Bag cell physiology

α-Bag Cell Peptide (1-7) Modulates Bag Cell Depolarization, Distinct from β-BCP Effects on Sensory-Motor Synapses

α-BCP (1-7) produces a slow depolarization of bag cells similar to that which occurs during bag cell burst discharge, indicating an autoexcitatory function [1]. In contrast, electrophysiological experiments in which individual bag cell peptides (BCPs) were applied to tail sensory-to-motor neuron synapses revealed that only β-BCP significantly attenuated monosynaptic EPSPs, while α-BCP fragments, including α-BCP (1-7), did not produce this specific synaptic attenuation [2]. This functional divergence among BCP family members underscores the non-interchangeable nature of these peptides.

Autoexcitation Bag cell physiology Synaptic modulation

α-Bag Cell Peptide (1-7) Physicochemical Properties Differentiate It from Longer α-BCP Fragments for In Vitro Handling

α-BCP (1-7) has a molecular weight of 922.09 Da and molecular formula C₄₄H₆₇N₁₃O₉, compared to α-BCP (1-8) (1009.2 Da, C₄₇H₇₂N₁₄O₁₁) and α-BCP (1-9) (1122.3 Da, C₅₃H₈₃N₁₅O₁₂) . The seven-residue peptide exhibits a calculated isoelectric point (pI) of 11.15 and hydrophobicity of -50, with an extinction coefficient of 1490 M⁻¹ cm⁻¹ at 280 nm [1]. These distinct physicochemical parameters influence solubility, chromatographic behavior, and spectrophotometric quantification, which are practical considerations for experimental design and procurement.

Peptide solubility Molecular weight Storage stability

α-Bag Cell Peptide (1-7) Optimal Research Applications Based on Quantitative Differentiation Evidence


Electrophysiological Studies of LUQ Neuron Inhibition Requiring Defined Potency

Investigators conducting intracellular recordings from left upper quadrant (LUQ) neurons in Aplysia abdominal ganglia should procure α-BCP (1-7) when a peptide fragment with intermediate potency (10-fold greater than α-BCP (1-9)) is required. The 10:30:1 potency hierarchy established for α-BCP (1-7), α-BCP (1-8), and α-BCP (1-9) [1] enables precise dose-response calibration, and α-BCP (1-7) provides a balanced potency that avoids the potential receptor desensitization associated with the 30-fold more potent α-BCP (1-8) fragment [2].

Structure-Activity Relationship Studies of the Phe⁶-Tyr⁷ Pharmacophore

Researchers investigating the minimal structural requirements for α-BCP-mediated inhibition of LUQ neurons should utilize α-BCP (1-7) as the active reference fragment. Unlike α-BCP (1-6), which is completely inactive, α-BCP (1-7) retains the intact Phe⁶-Tyr⁷ motif that is both necessary and sufficient for inhibitory activity [1]. This fragment serves as the optimal tool for pharmacophore mapping and studies of proteolytic inactivation pathways in the extracellular space.

Bag Cell Autoexcitation and Feedback Regulation Assays

For studies examining the autoexcitatory feedback mechanisms that sustain bag cell burst discharge, α-BCP (1-7) is the appropriate peptide selection. α-BCP (1-7) produces a slow depolarization of bag cells similar to that which occurs during the physiological bag cell burst discharge [1], whereas β-BCP mediates distinct effects on sensory-motor synapses [2]. This functional divergence ensures that α-BCP (1-7), rather than β-BCP or ELH, should be procured for investigations of bag cell autoexcitation and negative feedback inhibition of proELH biosynthesis [3].

Rapid Inhibitory Neurotransmission Kinetic Studies

Researchers requiring a peptide that mediates rapid-onset, short-duration inhibitory neurotransmission—as opposed to the prolonged excitatory actions of ELH—should select α-BCP (1-7). Comparative studies demonstrate that α-BCP fragments exhibit a more rapid onset and shorter time course of action than ELH [1]. Furthermore, the rapid inactivation of α-BCP in the absence of protease inhibitors [1] makes α-BCP (1-7) the preferred tool for studying temporally constrained inhibitory signaling in the Aplysia nervous system.

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